

# Application Notes and Protocols for the Synthesis of VH032-C7-COOH PROTAC

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## Compound of Interest

Compound Name: VH032-C7-COOH

Cat. No.: B15621797

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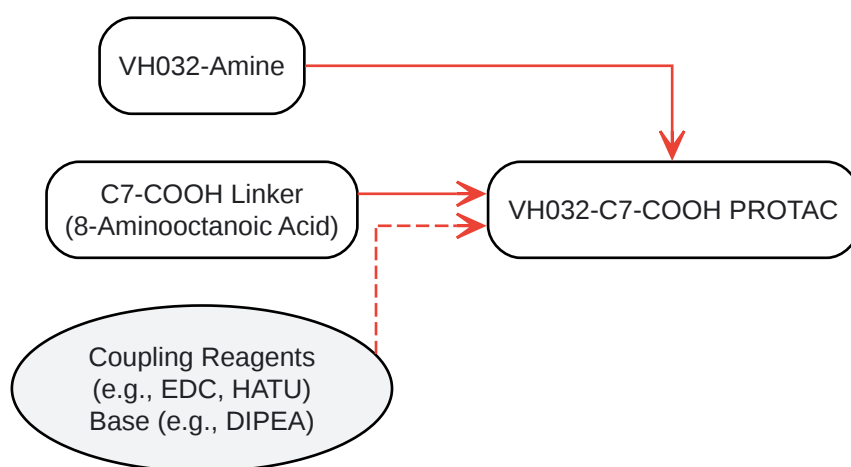
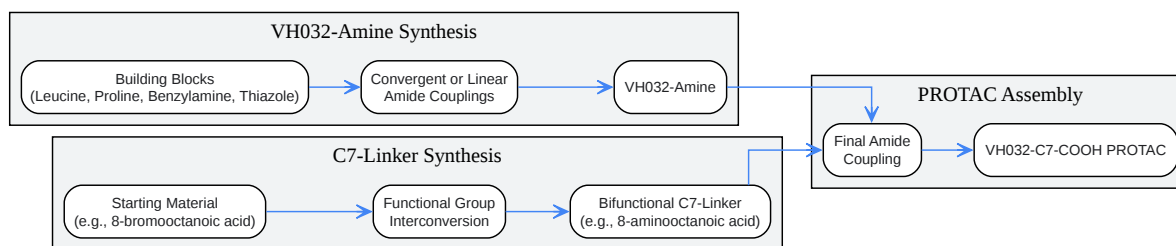
## For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of a **VH032-C7-COOH** Proteolysis Targeting Chimera (PROTAC). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.<sup>[1][2][3]</sup> This particular PROTAC utilizes the well-characterized von Hippel-Lindau (VHL) E3 ligase ligand, VH032, connected via a 7-carbon alkyl chain linker with a terminal carboxylic acid (C7-COOH).<sup>[4][5][6][7]</sup>

The synthesis is presented in a modular fashion, involving the preparation of the VH032-amine precursor, the synthesis of the C7-linker, and the final coupling reaction to yield the desired PROTAC.<sup>[8]</sup>

## I. Overview of the Synthetic Strategy

The overall synthesis of **VH032-C7-COOH** is a multi-step process that begins with the synthesis of the VH032-amine. A separate synthetic route is employed for the bifunctional C7-linker. The final step involves the conjugation of these two key intermediates.



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